2-cyclopropyl-N-[(oxolan-2-yl)methyl]imidazo[1,2-b]pyridazine-6-carboxamide
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Overview
Description
2-cyclopropyl-N-[(oxolan-2-yl)methyl]imidazo[1,2-b]pyridazine-6-carboxamide is a heterocyclic compound that features an imidazo[1,2-b]pyridazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopropyl-N-[(oxolan-2-yl)methyl]imidazo[1,2-b]pyridazine-6-carboxamide typically involves the formation of the imidazo[1,2-b]pyridazine core followed by the introduction of the cyclopropyl and oxolan-2-ylmethyl groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a suitable pyridazine derivative with an imidazole precursor can yield the imidazo[1,2-b]pyridazine core .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
2-cyclopropyl-N-[(oxolan-2-yl)methyl]imidazo[1,2-b]pyridazine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
2-cyclopropyl-N-[(oxolan-2-yl)methyl]imidazo[1,2-b]pyridazine-6-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of 2-cyclopropyl-N-[(oxolan-2-yl)methyl]imidazo[1,2-b]pyridazine-6-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-b]pyridazine derivatives: These compounds share the same core structure and may have similar biological activities.
Cyclopropyl-containing compounds: These compounds feature the cyclopropyl group, which can influence their chemical and biological properties.
Oxolan-2-ylmethyl derivatives: These compounds contain the oxolan-2-ylmethyl group, contributing to their unique characteristics .
Uniqueness
2-cyclopropyl-N-[(oxolan-2-yl)methyl]imidazo[1,2-b]pyridazine-6-carboxamide is unique due to its specific combination of functional groups and core structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C15H18N4O2 |
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Molecular Weight |
286.33 g/mol |
IUPAC Name |
2-cyclopropyl-N-(oxolan-2-ylmethyl)imidazo[1,2-b]pyridazine-6-carboxamide |
InChI |
InChI=1S/C15H18N4O2/c20-15(16-8-11-2-1-7-21-11)12-5-6-14-17-13(10-3-4-10)9-19(14)18-12/h5-6,9-11H,1-4,7-8H2,(H,16,20) |
InChI Key |
HRWUHOBMQYCOFA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=NN3C=C(N=C3C=C2)C4CC4 |
Origin of Product |
United States |
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